molecular formula C16H19BrN4OS B3015631 4-bromo-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)thiophene-2-carboxamide CAS No. 2034200-67-2

4-bromo-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)thiophene-2-carboxamide

Cat. No. B3015631
CAS RN: 2034200-67-2
M. Wt: 395.32
InChI Key: KCULGGNOLYSTCL-UHFFFAOYSA-N
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Description

“4-bromo-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)thiophene-2-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . This compound may be used in the synthesis of various pharmaceutical and biologically active compounds .


Synthesis Analysis

The synthesis of such compounds often involves multiple steps and various reagents. For instance, 4-Bromo-1H-pyrazole may be used as a starting material in the synthesis of 1,4-bipyrazoles . The synthesis process may involve catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .


Molecular Structure Analysis

The molecular structure of this compound is complex, with bromine atoms playing a crucial role. The bromine atoms have a moderate spatial structure to occupy the hydrophobic cavity of the P-loop pocket .


Chemical Reactions Analysis

This compound, like other pyrazoles, can undergo various chemical reactions. For instance, it can participate in the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .


Physical And Chemical Properties Analysis

This compound is slightly soluble in water . It has a molecular weight of 146.97 g/mol . The melting point is between 93°C to 96°C, and the boiling point is between 250°C to 260°C .

Safety and Hazards

As with any chemical compound, handling this compound requires precautions. It’s associated with hazard statements H302, H315, H319, H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The future research directions for this compound could involve exploring its potential applications in pharmaceuticals and other biologically active compounds. Its inhibitory action on liver alcohol dehydrogenase could be particularly interesting for further investigation .

properties

IUPAC Name

4-bromo-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4OS/c17-11-7-14(23-9-11)16(22)18-12-3-5-21(6-4-12)15-8-13(19-20-15)10-1-2-10/h7-10,12H,1-6H2,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCULGGNOLYSTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC(=CS4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)thiophene-2-carboxamide

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